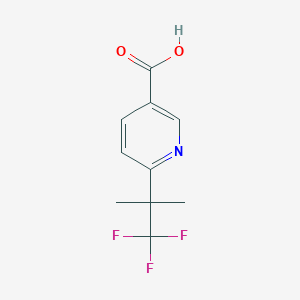![molecular formula C10H6Br2N2O2S B14800524 5-bromo-N'-[(E)-(5-bromothiophen-2-yl)methylidene]furan-2-carbohydrazide](/img/structure/B14800524.png)
5-bromo-N'-[(E)-(5-bromothiophen-2-yl)methylidene]furan-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N’-[(5-bromo-2-thienyl)methylene]-2-furohydrazide is a chemical compound that belongs to the class of furohydrazides It is characterized by the presence of bromine atoms and a thienyl group attached to a furohydrazide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N’-[(5-bromo-2-thienyl)methylene]-2-furohydrazide typically involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with 2-furohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N’-[(5-bromo-2-thienyl)methylene]-2-furohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furoic acids, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
5-bromo-N’-[(5-bromo-2-thienyl)methylene]-2-furohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-bromo-N’-[(5-bromo-2-thienyl)methylene]-2-furohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(5-bromo-2-thienyl)methylene]-2-thiophenecarbohydrazide
- 5-bromo-N’-[(5-bromo-2-thienyl)methylene]-1-benzofuran-2-carbohydrazide
Uniqueness
5-bromo-N’-[(5-bromo-2-thienyl)methylene]-2-furohydrazide is unique due to its specific structural features, such as the presence of both furan and thienyl groups
Propriétés
Formule moléculaire |
C10H6Br2N2O2S |
|---|---|
Poids moléculaire |
378.04 g/mol |
Nom IUPAC |
5-bromo-N-[(E)-(5-bromothiophen-2-yl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C10H6Br2N2O2S/c11-8-3-2-7(16-8)10(15)14-13-5-6-1-4-9(12)17-6/h1-5H,(H,14,15)/b13-5+ |
Clé InChI |
ZSBPRNGLMYDPTB-WLRTZDKTSA-N |
SMILES isomérique |
C1=C(SC(=C1)Br)/C=N/NC(=O)C2=CC=C(O2)Br |
SMILES canonique |
C1=C(SC(=C1)Br)C=NNC(=O)C2=CC=C(O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-thieno[3,2-c][1]benzothiepin-9-yl)propanamide](/img/structure/B14800441.png)
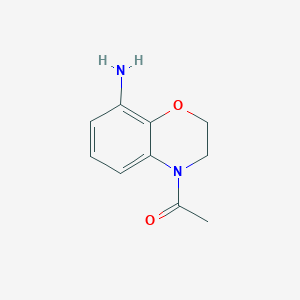

![(E)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B14800451.png)
![3-[(4,7-Dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methylpiperidin-2-one](/img/structure/B14800458.png)

![N-(4-{[4-({[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]carbamoyl}amino)phenyl]amino}quinazolin-6-Yl)-3-(4-Methylpiperazin-1-Yl)propanamide](/img/structure/B14800477.png)
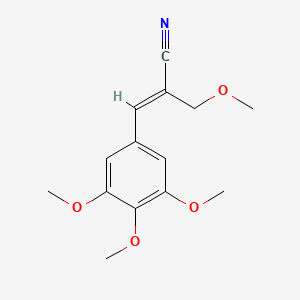
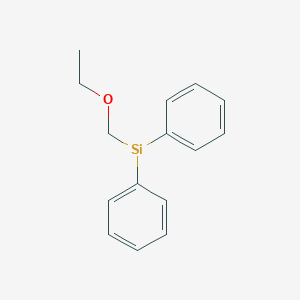
![2-Butylsulfinyl-6-(2,3-dihydrothiophen-2-yl)-4-phenylthieno[2,3-b]pyridin-3-amine](/img/structure/B14800500.png)
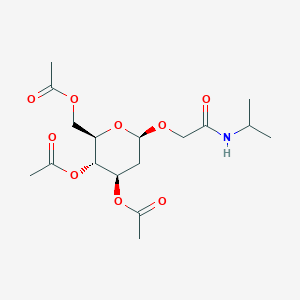
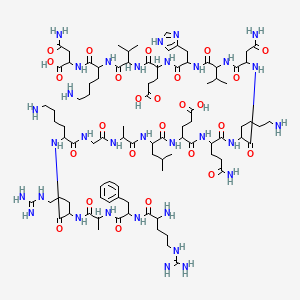
![1-[(3-Fluorophenyl)methyl]-3-pyrrolidin-3-ylurea;hydrochloride](/img/structure/B14800517.png)
